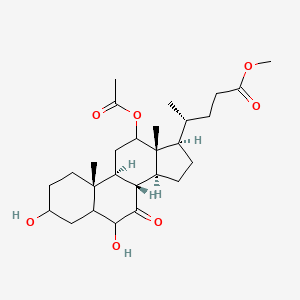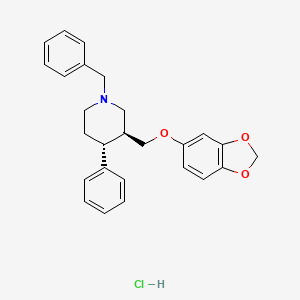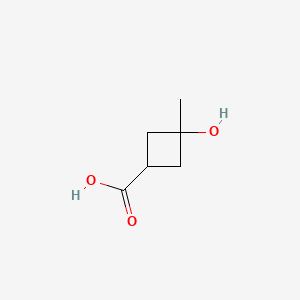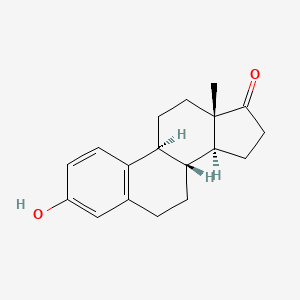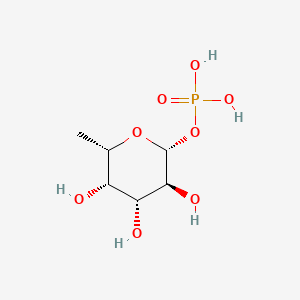
beta-L-fucose 1-phosphate
説明
Beta-L-fucose 1-phosphate: is a phosphorylated sugar derivative of L-fucose, a deoxyhexose sugar. It plays a crucial role in the biosynthesis of GDP-beta-L-fucose, which is an essential donor substrate for fucosylation reactions. Fucosylation is a type of glycosylation that involves the addition of fucose to glycoproteins and glycolipids, impacting various biological processes such as cell signaling, inflammation, and tumor metastasis .
準備方法
Synthetic Routes and Reaction Conditions: Beta-L-fucose 1-phosphate can be synthesized enzymatically. One common method involves the use of fucokinase, which catalyzes the phosphorylation of L-fucose using ATP to produce this compound . Another method involves the conversion of GDP-D-mannose to GDP-beta-L-fucose through a series of enzymatic reactions involving GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The enzymes are then purified and used in a cell-free system to catalyze the conversion of mannose to GDP-beta-L-fucose .
化学反応の分析
Types of Reactions: Beta-L-fucose 1-phosphate undergoes several types of chemical reactions, including phosphorylation, glycosylation, and hydrolysis. It can be phosphorylated by fucokinase to form GDP-beta-L-fucose .
Common Reagents and Conditions:
Phosphorylation: ATP and fucokinase are used to phosphorylate L-fucose.
Glycosylation: GDP-beta-L-fucose is used as a donor substrate in glycosylation reactions catalyzed by fucosyltransferases.
Major Products:
GDP-beta-L-fucose: Formed from the phosphorylation of this compound.
Fucosylated Glycans: Result from glycosylation reactions involving GDP-beta-L-fucose.
科学的研究の応用
Chemistry: Beta-L-fucose 1-phosphate is used as a substrate in the synthesis of GDP-beta-L-fucose, which is essential for studying glycosylation processes and developing glycan-based therapeutics .
Biology: In biological research, this compound is used to investigate the role of fucosylation in cell signaling, immune response, and microbial interactions .
Medicine: this compound is studied for its potential therapeutic applications in treating diseases related to glycosylation defects, such as congenital disorders of glycosylation .
Industry: In the industrial sector, this compound is used in the production of fucosylated oligosaccharides, which have applications in pharmaceuticals and nutraceuticals .
作用機序
Beta-L-fucose 1-phosphate exerts its effects primarily through its role as a precursor in the biosynthesis of GDP-beta-L-fucose. This compound is then used by fucosyltransferases to transfer fucose residues to glycoproteins and glycolipids. The fucosylation of these molecules affects various cellular processes, including cell-cell recognition, signaling, and immune response .
類似化合物との比較
L-fucose: The parent sugar of beta-L-fucose 1-phosphate, involved in similar biological processes.
GDP-beta-L-fucose: The activated form of this compound used in glycosylation reactions.
L-fucopyranose 1-phosphate: Another phosphorylated derivative of L-fucose.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of GDP-beta-L-fucose and its involvement in fucosylation processes. Its ability to act as a substrate for fucokinase and its participation in the salvage pathway of fucose metabolism distinguish it from other similar compounds .
特性
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310005 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16562-59-7, 28553-11-9 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucopyranosyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)

